molecular formula C8H6F3NO3S B13505436 Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

Cat. No.: B13505436
M. Wt: 253.20 g/mol
InChI Key: APLOXJWLNKZKNR-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate (C₈H₆F₃NO₃S, MW 253.20 g/mol) is a heterocyclic organic compound featuring a 1,3-thiazole core substituted with a trifluoromethyl (-CF₃) group at the 4-position and an ethyl oxoacetate moiety at the 2-position . Its structure, validated via SMILES (CCOC(=O)C(=O)C₁=NC(=CS₁)C(F)(F)F) and InChIKey (APLOXJWLNKZKNR-UHFFFAOYSA-N), highlights the electron-withdrawing trifluoromethyl group and the reactive α-keto ester functionality . This compound is of interest in medicinal and agrochemical research due to the thiazole ring’s prevalence in bioactive molecules and the trifluoromethyl group’s role in enhancing metabolic stability and lipophilicity .

Properties

Molecular Formula

C8H6F3NO3S

Molecular Weight

253.20 g/mol

IUPAC Name

ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

InChI

InChI=1S/C8H6F3NO3S/c1-2-15-7(14)5(13)6-12-4(3-16-6)8(9,10)11/h3H,2H2,1H3

InChI Key

APLOXJWLNKZKNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=NC(=CS1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethyl)-1,3-thiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Substituents (Position) Key Functional Groups Molecular Formula MW (g/mol)
Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate 1,3-Thiazole -CF₃ (4), ethyl oxoacetate (2) α-Keto ester, -CF₃ C₈H₆F₃NO₃S 253.20
Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate 1,3-Thiazole Formylamino (2), ethyl oxoacetate (4) α-Keto ester, formamide C₈H₇N₂O₄S 227.22*
Ethyl 2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetate 1,3-Thiazole Furan carbonylamino (2), ethyl acetate (4) Amide, ester C₁₂H₁₁N₂O₄S 279.29
Ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate Benzene -CF₃ (4), ethyl oxoacetate (2) α-Keto ester, -CF₃ C₁₁H₉F₃O₃ 246.19
Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate Thiazolidinone Fluoroanilino, ethyl acetate Thiazolidinone, amide, α,β-unsaturated ester C₁₄H₁₂FN₂O₄S 335.32

Note: MW for calculated based on formula C₈H₇N₂O₄S.

Key Structural Differences and Implications

Thiazole derivatives often exhibit enhanced bioactivity compared to benzene analogues due to improved hydrogen bonding and electronic effects .

Substituents: The -CF₃ group in the target compound increases lipophilicity (logP ~2.5*), whereas polar substituents like formylamino () or furan carbonylamino () reduce logP, affecting solubility and membrane permeability. The α-keto ester in the target compound and is reactive, enabling nucleophilic additions or condensations, unlike the amide-linked esters in .

Synthetic Accessibility: The trifluoromethyl group is typically introduced via halogen-exchange reactions or direct fluorination, while formylamino groups () are added via formylation of amine precursors .

Crystallographic and Analytical Data

  • For example, Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate () was resolved using similar methods, highlighting the utility of X-ray crystallography in confirming α-keto ester conformations.

Biological Activity

Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula : C8H6F3NO3S
Molecular Weight : 253.20 g/mol
IUPAC Name : this compound

The compound features a thiazole ring and a trifluoromethyl group, which are crucial for its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

The mechanism of action of this compound involves its interaction with various molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group may facilitate binding to these targets, leading to inhibition or modulation of their activities. This interaction can result in diverse biological effects depending on the specific pathways involved.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with thiazole rings often possess antibacterial properties due to their ability to disrupt bacterial cell functions. The structural characteristics of this compound enhance its effectiveness against various microbial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Thiazole derivatives have been known to exhibit antiproliferative effects by interfering with cell cycle dynamics and inducing apoptosis in cancer cells. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Case Studies

  • Antiproliferative Activity : A study evaluated a series of thiazole derivatives, including those similar to this compound. The results indicated that these compounds inhibited the growth of human cancer cell lines significantly, with some exhibiting IC50 values as low as 1.7 nM .
    CompoundIC50 (nM)Cell Line
    Compound 3e1.7A549
    Compound CA-438MCF-7
  • Mechanistic Insights : Another study highlighted that thiazole derivatives bind to the colchicine site of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . This mechanism underscores the potential of this compound as an anticancer agent.

Research Findings

Recent investigations into the biological activity of this compound reveal:

  • Enhanced Lipophilicity : The trifluoromethyl group improves membrane penetration, facilitating interactions with biological macromolecules .
  • Diverse Applications : Beyond antimicrobial and anticancer activities, this compound is being studied for its potential roles in drug development and agrochemical applications due to its unique chemical properties .

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